Ticarcillin sodium

Antimicrobial Susceptibility Testing Pseudomonas aeruginosa Minimum Inhibitory Concentration

Ticarcillin sodium is a semi-synthetic, extended-spectrum carboxypenicillin antibiotic of the beta-lactam class, available as the disodium salt for parenteral administration. As a carboxypenicillin, its core clinical and research utility lies in its Gram-negative spectrum, particularly its activity against Pseudomonas aeruginosa, a key differentiator from earlier penicillins.

Molecular Formula C15H14N2Na2O6S2
Molecular Weight 428.4 g/mol
Cat. No. B8057877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTicarcillin sodium
Molecular FormulaC15H14N2Na2O6S2
Molecular Weight428.4 g/mol
Structural Identifiers
SMILESCC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CSC=C3)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+]
InChIInChI=1S/C15H16N2O6S2.2Na/c1-15(2)9(14(22)23)17-11(19)8(12(17)25-15)16-10(18)7(13(20)21)6-3-4-24-5-6;;/h3-5,7-9,12H,1-2H3,(H,16,18)(H,20,21)(H,22,23);;/q;2*+1/p-2/t7?,8-,9+,12-;;/m1../s1
InChIKeyZBBCUBMBMZNEME-UBXQQCHXSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ticarcillin Sodium Procurement: An Evidence-Based Baseline for a Carboxypenicillin Antibiotic


Ticarcillin sodium is a semi-synthetic, extended-spectrum carboxypenicillin antibiotic of the beta-lactam class, available as the disodium salt for parenteral administration [1]. As a carboxypenicillin, its core clinical and research utility lies in its Gram-negative spectrum, particularly its activity against Pseudomonas aeruginosa, a key differentiator from earlier penicillins [1]. While sharing a similar antibacterial spectrum with its closest analog, carbenicillin, ticarcillin is documented to be 2 to 4 times more potent on a weight basis against P. aeruginosa . This baseline potency, along with a well-characterized pharmacokinetic profile including a half-life of approximately 72 minutes and a volume of distribution of ~15 liters in adults, establishes ticarcillin as a foundational compound for anti-pseudomonal research and susceptibility testing [2].

Ticarcillin Sodium Procurement: The Risk of Generic Substitution Among Carboxypenicillins and Anti-Pseudomonal Agents


Substituting ticarcillin sodium with other carboxypenicillins (e.g., carbenicillin) or even newer anti-pseudomonal penicillins (e.g., piperacillin, azlocillin) without empirical justification poses significant risks to experimental reproducibility and clinical or industrial outcomes. While sharing a core beta-lactam structure, these agents exhibit crucial quantitative differences in potency (MIC values), pharmacokinetic disposition (half-life, volume of distribution), and susceptibility to specific beta-lactamases that preclude direct interchangeability [1]. For instance, a 2- to 4-fold difference in MIC against a target pathogen like P. aeruginosa can determine whether an assay yields a positive or negative result, or whether a therapeutic concentration is achieved at the site of infection. Furthermore, procurement of a less active analog for in vitro studies would necessitate higher concentrations, potentially introducing confounding factors like solubility limits or off-target toxicity. The evidence below provides the specific, quantitative metrics required to determine the appropriate context of use for ticarcillin sodium and justify its selection over alternative compounds [2].

Ticarcillin Sodium: Quantitative Evidence for Differentiated Selection vs. Carbenicillin and Ureidopenicillins


MIC90 Comparison Against Pseudomonas aeruginosa: Ticarcillin vs. Carbenicillin and Ureidopenicillins

In a study of 88 clinical isolates of P. aeruginosa, ticarcillin demonstrated a 2-fold lower MIC90 (50.0 mg/L) compared to its direct carboxypenicillin analog carbenicillin (>100 mg/L). However, it was substantially less potent than the ureidopenicillins piperacillin (MIC90 7.5 mg/L) and azlocillin (MIC90 10.0 mg/L) [1]. This establishes ticarcillin's potency as intermediate: a clear upgrade from carbenicillin but not as potent as newer agents, which is a critical differentiator for applications requiring a specific potency range or where higher concentrations are tolerated.

Antimicrobial Susceptibility Testing Pseudomonas aeruginosa Minimum Inhibitory Concentration

Comparative Potency Against a Large, Diverse Clinical Isolate Population

A large-scale, multi-center study of 9,236 clinical bacterial isolates confirmed that ticarcillin exhibited significantly increased activity against key Gram-negative pathogens compared to carbenicillin. The differences were highly statistically significant for Klebsiella pneumoniae (P < 0.001) and Pseudomonas aeruginosa (P < 0.001) [1]. This robust dataset from diverse geographic locations provides strong evidence for the consistent, superior activity of ticarcillin over its closest analog across a broad clinical landscape.

Antimicrobial Susceptibility Testing Clinical Microbiology Carboxypenicillin

Pharmacokinetic Differentiation: Extended Half-Life and Larger Volume of Distribution vs. Carbenicillin

In a direct pharmacokinetic comparison in 12 healthy volunteers, ticarcillin demonstrated a statistically significantly longer biologic half-life (72 min) compared to carbenicillin (65 min, P < 0.01) and a larger volume of distribution (15.7 L vs. 12.31 L, P < 0.01) [1]. Another study reported similar findings with a ticarcillin half-life of 72 minutes versus 66 minutes for carbenicillin and a volume of distribution of 15 liters versus 14 liters [2]. These consistent differences, while modest, favor ticarcillin for applications where sustained tissue concentrations are beneficial.

Pharmacokinetics Drug Distribution Half-Life

Beta-Lactamase Stability: Similar Profile to Carbenicillin, Inferior to Ureidopenicillins and Cephalosporins

Studies on beta-lactamase stability indicate that ticarcillin's stability profile is generally similar to that of carbenicillin [1]. For instance, both were found to be less stable than the ureidopenicillins (azlocillin, mezlocillin) which were rapidly inactivated by the beta-lactamases of K. aerogenes and P. aeruginosa [2]. Furthermore, compared to cefotaxime, a cephalosporin stable to all tested beta-lactamases, ticarcillin and carbenicillin were more susceptible to hydrolysis [3]. This establishes that while ticarcillin has a potency advantage over carbenicillin, it does not offer a significant improvement in stability against common beta-lactamases.

Beta-Lactamase Antibiotic Resistance Pseudomonas aeruginosa

Ticarcillin Sodium: Validated Application Scenarios Based on Quantitative Evidence


In Vitro Susceptibility Testing and Breakpoint Determination for Pseudomonas aeruginosa

Ticarcillin sodium serves as a critical reference compound for establishing susceptibility breakpoints for P. aeruginosa. Its intermediate potency between the less active carbenicillin (MIC90 > 100 mg/L) and the more potent ureidopenicillins like piperacillin (MIC90 7.5 mg/L) makes it an ideal calibrator for defining the 'susceptible' and 'resistant' ranges in disk diffusion and broth microdilution assays [4]. Research has validated the use of a 75-mcg ticarcillin disk as a reliable predictor for susceptibility to both ticarcillin and carbenicillin, particularly in populations with a high prevalence of carbenicillin-resistant strains [5].

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in Animal Models of Infection

For preclinical PK/PD studies, ticarcillin's well-defined human pharmacokinetic parameters—a half-life of 72 minutes and a volume of distribution of approximately 15 liters [4]—provide a solid basis for designing dosing regimens in animal models. Its 10-11% longer half-life and ~27% larger volume of distribution compared to carbenicillin may be advantageous in simulating human-like drug exposure profiles in small animals, where achieving adequate time above MIC (%T>MIC) is critical for efficacy with beta-lactams.

Mechanistic Studies of Carboxypenicillin Resistance and Beta-Lactamase Substrate Specificity

Due to its similar beta-lactamase stability profile to carbenicillin [4], ticarcillin sodium is a valuable tool for comparative enzymology. Researchers can use it alongside carbenicillin to probe the subtle differences in substrate recognition and hydrolysis rates by various beta-lactamases (e.g., from E. coli, K. pneumoniae). Its slightly enhanced intrinsic activity allows for the differentiation of resistance mechanisms based on reduced affinity versus enzymatic degradation, providing a more nuanced understanding of resistance evolution in this antibiotic class [5].

Quote Request

Request a Quote for Ticarcillin sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.